REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][C:9]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)=[O:10].[Br:16][C:17]1[CH:24]=[C:21]([CH:22]=O)[C:20]([OH:25])=[CH:19][CH:18]=1>CC(C)=O>[Br:16][C:17]1[CH:18]=[CH:19][C:20]2[O:25][C:8]([C:9]([C:11]3[S:12][CH:13]=[CH:14][CH:15]=3)=[O:10])=[CH:22][C:21]=2[CH:24]=1 |f:0.1.2|
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Name
|
|
Quantity
|
12 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at ambient temperature for 30 min at first and
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then refluxed for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Solid mass was filtered off
|
Type
|
WASH
|
Details
|
washed with hot acetone (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue (11.3 g) was crystallized from ethanol (15 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(OC(=C2)C(=O)C=2SC=CC2)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |